![molecular formula C15H10O5 B2804456 2-(6-Oxobenzo[c]chromen-3-yl)oxyacetic acid CAS No. 307524-21-6](/img/structure/B2804456.png)

2-(6-Oxobenzo[c]chromen-3-yl)oxyacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

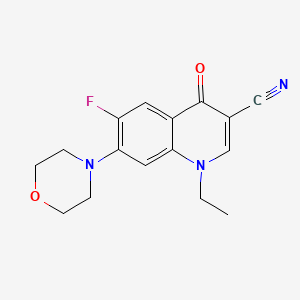

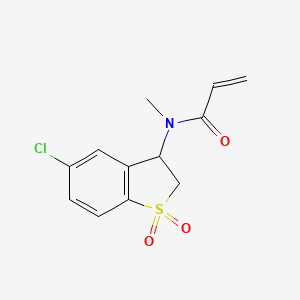

Molecular Structure Analysis

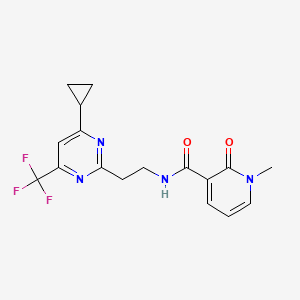

The molecular structure of “2-(6-Oxobenzo[c]chromen-3-yl)oxyacetic acid” is determined by its molecular formula, C15H10O5. Various spectroscopic techniques such as NMR and IR spectroscopy can be used to analyze the molecular structure .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(6-Oxobenzo[c]chromen-3-yl)oxyacetic acid” include a molecular weight of 270.24 and a density of 1.4±0.1 g/cm3 . Its boiling point is 507.2±33.0 °C at 760 mmHg .Scientific Research Applications

Phosphodiesterase II Inhibitors

The compound is a derivative of 6H-Benzo[c]chromen-6-one, which has been evaluated for its potential as a Phosphodiesterase II inhibitor . This could have significant implications in the treatment of various diseases, given the role of Phosphodiesterase II in cellular signal transduction .

Neurodegenerative Diseases

Urolithins, which are hydroxylated 6H-benzo[c]chromen-6-ones and the main bioavailable metabolites of ellagic acid (EA), have been shown to be cognitive enhancers in the treatment of neurodegenerative diseases . As such, derivatives of 6H-benzo[c]chromen-6-one, like the compound , could potentially have similar applications .

Synthesis of Functionalized 6H-Benzo[c]chromenes

The compound can be synthesized from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . This synthesis involves a highly regioselective intermolecular Diels–Alder cycloaddition, followed by oxidative aromatization . This method could be used to produce a variety of functionalized 6H-benzo[c]chromenes .

Neuroprotective Effects

4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate, a related compound, has been found to have neuroprotective effects in animal models of neurodegenerative diseases. Given the structural similarities, it’s possible that “2-({6-oxo-6H-benzo[c]chromen-3-yl}oxy)acetic acid” could have similar neuroprotective properties.

Future Directions

properties

IUPAC Name |

2-(6-oxobenzo[c]chromen-3-yl)oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-14(17)8-19-9-5-6-11-10-3-1-2-4-12(10)15(18)20-13(11)7-9/h1-7H,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWOHWRZIZVLTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC(=O)O)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({6-oxo-6H-benzo[c]chromen-3-yl}oxy)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid](/img/structure/B2804373.png)

![Ethyl 4-[[2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]benzoate](/img/structure/B2804374.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2804378.png)

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide](/img/structure/B2804386.png)

![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2804388.png)